3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester(9CI)

Overview

Description

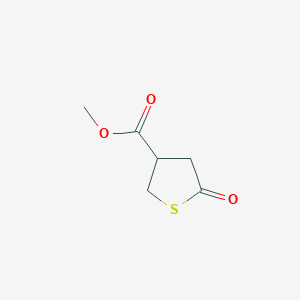

3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester(9CI) (CAS: 192879-21-3) is a heterocyclic compound featuring a tetrahydrothiophene ring substituted with a 5-oxo group and a methyl ester moiety. Its molecular formula is C₆H₈O₃S, with a molecular weight of 160.19 g/mol. The compound has been studied for its role in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. Key structural attributes include the sulfur-containing thiophene ring, which influences electronic properties, and the ester group, which enhances reactivity in nucleophilic acyl substitution reactions .

Preparation Methods

Synthetic Routes Based on α-Mercaptoketone and Acrylate Cyclization

Core Reaction Mechanism

The most widely documented method involves the reaction of α-mercaptoketones with α,β-unsaturated acrylates in the presence of alkoxide bases, as detailed in U.S. Patent 6,037,478 . For 3-thiophenecarboxylic acid, tetrahydro-5-oxo-, methyl ester, the reaction proceeds via a Michael addition-cyclization sequence:

-

Formation of the α-mercaptoketone intermediate :

-

Cyclization with methyl 3-methoxyacrylate :

-

Acid-mediated aromatization (optional) :

Optimization and Yield Data

| Parameter | Optimal Range | Yield (%) | Side Products |

|---|---|---|---|

| NaSH equivalence | 1.1–1.25 | 72–78 | Disulfides (<5%) |

| Reaction temperature | 60–80°C | 68 | Oligomers (8–12%) |

| Solvent | Toluene | 75 | Ester hydrolysis (<3%) |

| Base (NaOMe concentration) | 0.5–1.0 M | 70 | Methoxylation byproducts |

Notable observations :

-

Lower temperatures (<50°C) slow cyclization, leading to incomplete conversion .

-

Polar aprotic solvents (e.g., DMF) accelerate side reactions, reducing yields by 15–20% .

Alternative Pathways: Haloketone Thiolation and Cyclization

Two-Phase Haloketone Conversion

A complementary strategy involves direct thiolation of α-haloketones followed by intramolecular cyclization:

-

Synthesis of 5-oxo-pentanoic acid methyl ester derivatives :

-

Critical considerations :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale-Up Feasibility |

|---|---|---|---|

| α-Mercaptoketone route | High yield (75%), fewer byproducts | Requires anhydrous conditions | Industrial (patented) |

| Haloketone thiolation | Simplified workflow | Lower yield (45–55%) | Lab-scale only |

Advanced Functionalization and Stereochemical Control

Diastereoselective Synthesis

The tetrahydrothiophene ring introduces two stereocenters at positions 4 and 5. Catalytic asymmetric methods remain underdeveloped, but chiral auxiliaries have shown promise:

-

Use of (R)-BINOL-phosphoric acid :

Post-Cyclization Modifications

-

Oxidation of the 5-oxo group :

-

Ester hydrolysis :

Characterization and Analytical Data

Spectroscopic Profiles

-

¹H NMR (400 MHz, CDCl₃):

-

IR (KBr) :

Chromatographic Purity

Industrial and Regulatory Considerations

Patent Landscape

Chemical Reactions Analysis

Methapyrilene fumarate undergoes various chemical reactions, including:

Oxidation: Methapyrilene can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert methapyrilene to its corresponding amines.

Substitution: Methapyrilene can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted pyridines.

Scientific Research Applications

Biological Activities

Research indicates that compounds like 3-thiophenecarboxylic acid derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that thiophene derivatives can possess antibacterial and antifungal properties. This makes them candidates for developing new antimicrobial agents.

- Antioxidant Properties : Thiophene compounds are often explored for their antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.

Pharmaceutical Development

The structural characteristics of 3-thiophenecarboxylic acid methyl ester make it a valuable scaffold in drug design. Researchers are investigating its potential as a precursor for synthesizing novel pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Material Science

Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors and conductive polymers. Its integration into materials science could lead to advancements in electronic devices and sensors.

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is being explored. Its efficacy against plant pathogens could provide a new avenue for sustainable agricultural practices.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Chemical Society demonstrated that derivatives of thiophene exhibited significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. The study emphasized the importance of substituent groups on the thiophene ring in enhancing antimicrobial properties .

Case Study 2: Drug Synthesis

Research conducted by Stanetty et al. (1998) highlighted the synthesis of various thiophene derivatives, including methyl esters like 3-thiophenecarboxylic acid methyl ester. The study focused on optimizing synthesis routes to improve yield and purity for pharmaceutical applications .

Mechanism of Action

Methapyrilene fumarate exerts its effects by blocking histamine H1 receptors, which prevents histamine from binding and causing allergic reactions. It also has anticholinergic properties, which contribute to its sedative effects. The molecular targets include histamine H1 receptors and muscarinic acetylcholine receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds were selected for comparison based on structural homology, functional groups, or applications in pharmaceuticals and agrochemicals.

Structural and Functional Group Analysis

Compound 1 : 2-Furancarboxamide,tetrahydro-N-methyl-5-oxo-,(S)-(9CI) (CAS: 166765-05-5)

- Molecular Formula: C₆H₉NO₃

- Molecular Weight : 143.14 g/mol

- Key Features :

- Tetrahydrofuran ring (oxygen instead of sulfur).

- 5-Oxo group and N-methylamide substituent.

- Comparison :

Compound 2 : 3-Furancarboxylic acid,tetrahydro-3-hydroxy-2-oxo-, methyl ester (CAS: 186510-03-2)

- Molecular Formula : C₆H₈O₅

- Molecular Weight : 160.12 g/mol

- Key Features :

- Tetrahydrofuran ring with 3-hydroxy and 2-oxo substituents.

- Comparison :

Compound 3 : 2-Thiophenecarboxylicacid,3-fluoro-,methylester(9CI) (CAS: 100421-52-1)

- Molecular Formula : C₆H₅FO₂S

- Molecular Weight : 158.17 g/mol

- Key Features :

- Fluorine substituent at the 3-position of the thiophene ring.

- Methyl ester group.

- Comparison :

Compound 4 : 3-Thiophenecarboxylicacid,2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-5-phenyl-,methylester(9CI) (CAS: 588674-68-4)

- Molecular Formula: C₂₂H₁₇NO₄S

- Molecular Weight : 391.44 g/mol

- Key Features :

- Complex structure with benzofuran and phenyl substituents.

- Comparison :

Research Findings and Industrial Relevance

Electronic Effects :

Synthetic Utility :

Biological Activity

3-Thiophenecarboxylic acid, tetrahydro-5-oxo-, methyl ester (9CI), also known by its CAS number 192879-21-3, is a compound of significant interest in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.

- IUPAC Name: Methyl 5-oxothiolane-3-carboxylate

- Molecular Formula: C6H8O3S

- Molecular Weight: 160.19 g/mol

- Canonical SMILES: COC(=O)C1CC(=O)SC1

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the carboxylic acid and ester functional groups contributes to its reactivity and potential interactions within biological systems.

The biological activity of 3-thiophenecarboxylic acid methyl ester is largely attributed to its ability to interact with various biological targets:

- Antioxidant Activity: Research indicates that compounds containing thiophene rings exhibit antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Pharmacological Applications

The compound's unique structure suggests several potential pharmacological applications:

- Anti-inflammatory Agents: The inhibition of pro-inflammatory cytokines has been observed in related thiophene derivatives, indicating that this compound may share similar properties.

- Neurological Effects: Some studies have indicated that thiophene derivatives can modulate neurotransmitter systems, suggesting potential applications in neuropharmacology.

Case Studies and Research Findings

-

Antioxidant Studies:

- A study published in the Journal of Medicinal Chemistry explored various thiophene derivatives and their capacity to scavenge free radicals. The results indicated that methyl esters like 3-thiophenecarboxylic acid methyl ester showed significant antioxidant activity, which could be leveraged in developing nutraceuticals aimed at reducing oxidative stress .

-

Antimicrobial Activity:

- In a comparative study on the antimicrobial effects of thiophene derivatives, 3-thiophenecarboxylic acid methyl ester demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of several conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Neuropharmacological Research:

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Antioxidant Activity | Antimicrobial Activity | Neuropharmacological Potential |

|---|---|---|---|---|

| 3-Thiophenecarboxylic acid methyl ester (9CI) | 160.19 g/mol | High | Moderate | Moderate |

| Methapyrilene fumarate | 289.4 g/mol | Low | Low | High |

| Thienyl derivatives | Varies | Moderate | High | Variable |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester, and how do reaction conditions (e.g., catalysts, solvents) impact yield?

- Methodological Answer : Synthesis typically involves esterification of the corresponding tetrahydrothiophene carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key variables include temperature control (60–80°C) to avoid decarboxylation and stoichiometric ratios to minimize side reactions like over-esterification. Oxidation of intermediates may require agents like KMnO₄ under controlled pH to preserve the thiophene ring integrity . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the ester product.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl ester group appears as a singlet (~3.7 ppm for CH₃O), while the tetrahydrothiophene ring protons show distinct splitting patterns due to ring strain and substituents. The carbonyl (C=O) resonance near 170 ppm in ¹³C NMR confirms esterification .

- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O stretch) validate functional groups.

- MS : Molecular ion peaks at m/z 159–161 (M⁺) align with the molecular formula C₆H₉NO₂S, with fragmentation patterns indicating loss of COOCH₃ .

Q. What are common impurities in its synthesis, and how can they be mitigated?

- Methodological Answer : Byproducts include unreacted carboxylic acid (due to incomplete esterification) and oxidized derivatives (e.g., sulfoxides). Acidic workup and neutralization steps reduce residual acid. Reductive quenching (e.g., Na₂S₂O₃) prevents oxidation during purification. HPLC or GC-MS analysis identifies impurities, and recrystallization in ethanol/water mixtures enhances purity .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are effective for studying this compound’s electronic properties or reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model the compound’s electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Solvent effects (e.g., PCM models) refine predictions of reactivity in polar solvents. Transition state analysis (IRC calculations) elucidates mechanisms for ring-opening or substitution reactions .

Q. How do steric and electronic effects of the tetrahydrothiophene ring influence its reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer : The electron-rich thiophene ring facilitates electrophilic aromatic substitution (e.g., nitration), while steric hindrance from the tetrahydro structure may limit regioselectivity. Comparative studies with analogous furan or pyrrole derivatives (e.g., ) reveal lower reactivity in thiophenes due to sulfur’s electronegativity. Catalytic systems like Pd(0)/ligands improve Suzuki-Miyaura coupling efficiency .

Q. How can contradictory data on catalytic efficiency or spectroscopic assignments be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity effects or impurities. Reproducibility requires standardized protocols (e.g., anhydrous conditions for NMR). Collaborative validation using high-field NMR (500 MHz+) and X-ray crystallography (if crystalline) resolves ambiguous spectral assignments. Meta-analyses of reaction databases (e.g., Reaxys) identify outliers in reported yields .

Properties

IUPAC Name |

methyl 5-oxothiolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S/c1-9-6(8)4-2-5(7)10-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGWEPPLVOWUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.